
2-Methyl-2-(2-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylphenoxy)propanamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, where the amide group is substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with 2-bromo-2-methylpropanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Preparation of 2-bromo-2-methylpropanamide: This involves the reaction of 2-methylpropanoyl bromide with aqueous ammonium hydroxide at low temperatures (0-5°C) to form 2-bromo-2-methylpropanamide.
Reaction with 2-methylphenol: The 2-bromo-2-methylpropanamide is then reacted with 2-methylphenol in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Methyl-2-(2-methylphenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-methylphenoxy)propanamide: Similar structure but with the phenoxy group in a different position.
2-Methylpropanamide: Lacks the phenoxy group, making it less complex.
2-Methyl-2-(2-methylphenoxy)propanoic acid: An oxidized form of the compound.
Uniqueness
2-Methyl-2-(2-methylphenoxy)propanamide is unique due to the presence of both the amide and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62100-40-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methyl-2-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
BTAVYJMHRSSIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Ethane-1,2-diyl)bis[N-(2-methoxyethyl)undec-10-enamide]](/img/structure/B14547760.png)

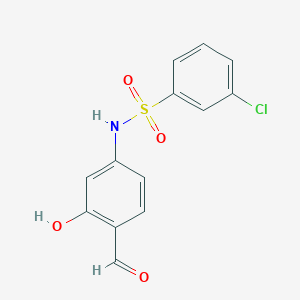

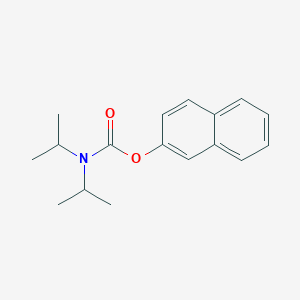

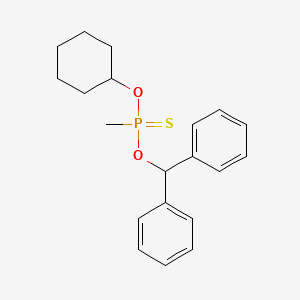



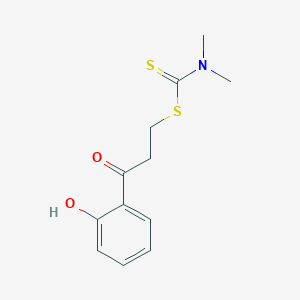
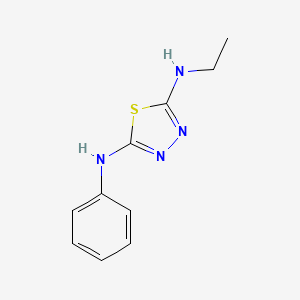
![3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14547835.png)
![2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene](/img/structure/B14547839.png)
